molecular formula C12H13N3O2 B6505515 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396864-28-0

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B6505515
CAS No.: 1396864-28-0
M. Wt: 231.25 g/mol
InChI Key: RDCZZPHVYBWOAL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-(1,2-oxazol-4-yl)benzamide is a chemical compound with the CAS Registry Number 1396864-28-0 . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.25 g/mol . This benzamide derivative features a dimethylamino group and a 1,2-oxazol-4-yl heterocyclic ring, a structure that is frequently explored in medicinal chemistry for its potential to interact with various biological targets . Compounds within the benzamide chemical class have demonstrated significant research value in scientific studies, including serving as inhibitors for enzymes like sirtuin-2 (SIRT2), which is a target of interest in neurodegenerative disease research . The presence of both the amide and heterocyclic components in its structure makes it a versatile scaffold for drug discovery and pharmacological research . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for personal use of any kind. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15(2)11-5-3-4-9(6-11)12(16)14-10-7-13-17-8-10/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCZZPHVYBWOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of a benzamide derivative with a dimethylamino group and an oxazole ring. One common method involves the use of a coupling reaction between a benzoyl chloride derivative and an oxazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the oxazole ring can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazoles.

Scientific Research Applications

3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and dimethylamino group play crucial roles in the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structural Features: Replaces the oxazole and dimethylamino groups with a 3-methylbenzamide backbone and an N,O-bidentate directing group.
  • Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .
  • Applications: Primarily used in metal-catalyzed C–H bond functionalization due to its directing group.
  • Key Difference: The absence of the oxazole ring limits its utility in medicinal chemistry compared to 3-(dimethylamino)-N-(1,2-oxazol-4-yl)benzamide.

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a–3b)

  • Structural Features : Incorporate a benzimidazole core and hydrazide linkage instead of oxazole.
  • Synthesis : Multistep synthesis involving hydrazine hydrate and substituted benzaldehydes .
  • Applications : Evaluated for antimicrobial and anticancer activities. The benzimidazole moiety enhances DNA interaction, a feature absent in the target compound.
  • Key Difference : The hydrazide group and benzimidazole core confer distinct pharmacokinetic properties, such as improved solubility and target binding, compared to the oxazole-containing target molecule.

3-[(3,5-Dimethyl-1,2-Oxazol-4-yl)Methoxy]-N-(4-Methyl-3-Sulfamoylphenyl)Benzamide

  • Structural Features : Shares the 1,2-oxazole ring but includes a sulfamoylphenyl group and additional methyl substituents.
  • Molecular Data : Molecular weight 415.464 g/mol; ChemSpider ID 7430368 .
  • Key Difference: The sulfamoylphenyl group enhances hydrophilicity and target specificity compared to the dimethylamino group in the target compound.

N-[(2,3-Dihydro-2-Methyl-3-Oxo-1,2,4-Thiadiazol)-5-yl]-4-Methylbenzamide

  • Structural Features : Replaces oxazole with a thiadiazole ring, introducing sulfur into the heterocycle.
  • Applications: Thiadiazole derivatives are known for antimicrobial and anti-inflammatory activities.
  • Key Difference : The thiadiazole ring’s electron-withdrawing nature contrasts with the electron-donating oxazole, altering reactivity and metabolic stability .

Q & A

Q. What interdisciplinary approaches enhance the development of derivatives with tailored biological properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies integrate synthetic chemistry, molecular docking (e.g., AutoDock), and in vitro screening. Fragment-based drug design (FBDD) identifies pharmacophores, while metabolomics profiles metabolite stability. Collaborative workflows between chemists and biologists ensure target specificity .

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